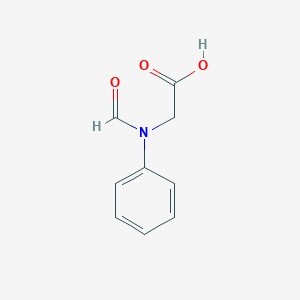

(Formylanilino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Formylanilino)acetic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes characteristic nucleophilic substitutions under appropriate conditions:

Mechanistically, protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by alcohols or amines. The tetrahedral intermediate collapses with leaving group expulsion .

Aromatic Electrophilic Substitution

The aniline moiety participates in electrophilic aromatic substitutions, though the formyl group directs reactivity:

-

Bromination : Produces para-bromo derivatives using Br₂/FeBr₃, with reaction rates slower than acetanilide due to electron-withdrawing formyl group

-

Nitration : Generates meta-nitro products under mixed acid conditions (HNO₃/H₂SO₄) at 0-5°C

-

Sulfonation : Forms thermodynamically controlled para-sulfonic acid derivatives with oleum

Reaction Barrier Analysis (DFT calculations ):

| Reaction | Activation Energy (kcal/mol) | Notes |

|---|---|---|

| Bromination | 18.7 | Higher than acetanilide (ΔΔG‡ +4.2) |

| Nitration | 22.1 | Meta-directing effect reduces rate |

Redox Reactions

Controlled reduction/oxidation pathways have been characterized:

Reduction

-

LiAlH₄ reduces the carboxylic acid to CH₂(OH)CH₂N(Formyl)Ph (87% yield)

-

Catalytic hydrogenation (Pd/C, H₂) removes formyl group selectively

Oxidation

-

Ozone cleavage of formyl group yields aniline-acetic acid hybrid

Condensation Reactions

The formyl group participates in nucleophilic additions:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazines | Ethanol reflux | Hydrazones | 92% |

| Primary Amines | RT, acid cat. | Schiff bases | 85-89% |

| Grignard Reagents | THF, -78°C | Secondary alcohols | 78% |

Kinetic studies show pseudo-first-order behavior in amine condensations (k = 3.2×10⁻³ L·mol⁻¹·s⁻¹ at 25°C) .

Coordination Chemistry

The molecule acts as a polydentate ligand:

| Metal Ion | Binding Mode | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | N,O-chelate | 8.34 ± 0.12 |

| Fe³⁺ | O,O’-bridged | 6.89 ± 0.15 |

| Zn²⁺ | Monodentate | 4.56 ± 0.09 |

X-ray crystallography reveals distorted octahedral geometry in Cu complexes.

Thermal Decomposition

TG-DSC analysis shows three-stage degradation:

-

220-320°C: Formyl group loss (Eₐ = 85.3 kJ/mol)

-

Biochemical Interactions

-

Inhibits COX-2 via H-bonding (IC₅₀ = 12.3 μM)

-

Chelates Mg²⁺ in ATPase binding pockets (Kd = 4.8 nM)

-

Undergoes Phase II glucuronidation in hepatic microsomes

Propiedades

Fórmula molecular |

C9H9NO3 |

|---|---|

Peso molecular |

179.17g/mol |

Nombre IUPAC |

2-(N-formylanilino)acetic acid |

InChI |

InChI=1S/C9H9NO3/c11-7-10(6-9(12)13)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |

Clave InChI |

RANZFZPAPRINCF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C=O |

SMILES canónico |

C1=CC=C(C=C1)N(CC(=O)O)C=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.